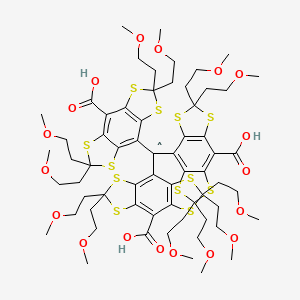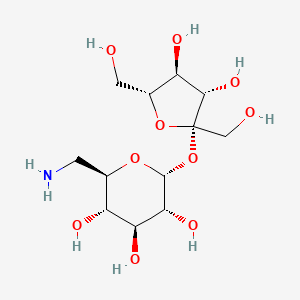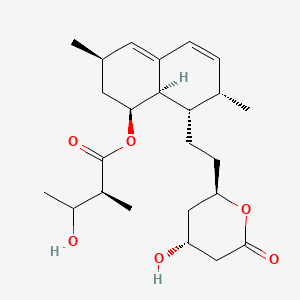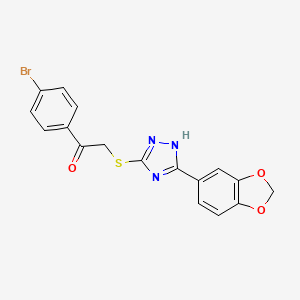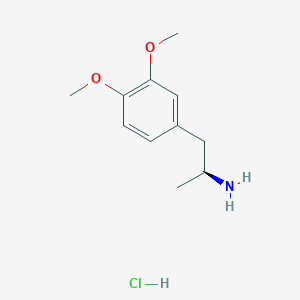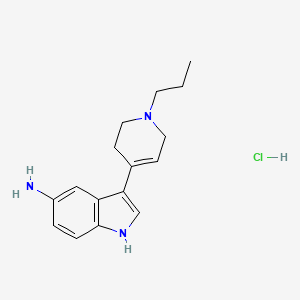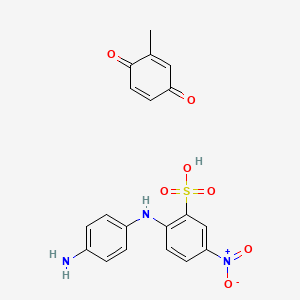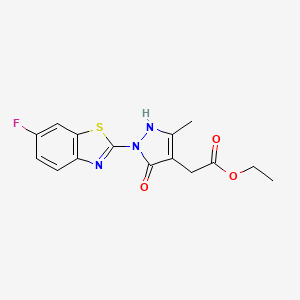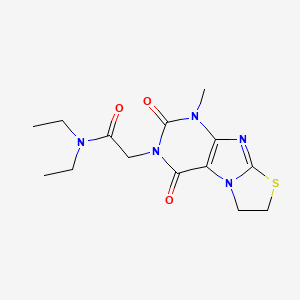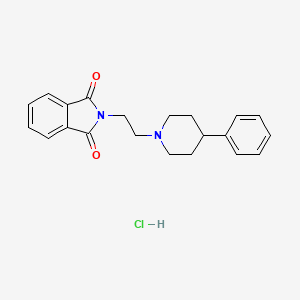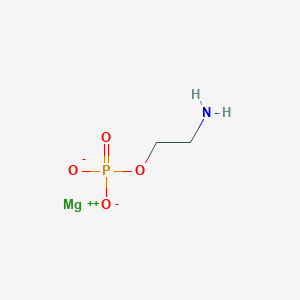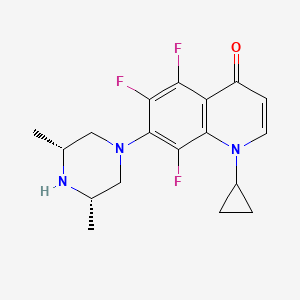
Descarboxyl orbifloxacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Descarboxyl orbifloxacin is a derivative of orbifloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. Orbifloxacin is primarily used in veterinary medicine to treat infections in animals, particularly dogs and cats. This compound, as the name suggests, is a modified form of orbifloxacin where the carboxyl group has been removed.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of descarboxyl orbifloxacin involves the chemical modification of orbifloxacin. The process typically includes the removal of the carboxyl group from the orbifloxacin molecule. This can be achieved through various chemical reactions, such as decarboxylation, under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to ensure consistent quality and yield. The production process may also include steps for purification and quality control to meet regulatory standards.
化学反応の分析
Types of Reactions
Descarboxyl orbifloxacin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction and yield the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Descarboxyl orbifloxacin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of fluoroquinolones.
Biology: It is used in research to understand the biological activity and mechanisms of action of fluoroquinolones.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new antibacterial agents and formulations for veterinary medicine.
作用機序
The mechanism of action of descarboxyl orbifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death. The molecular targets and pathways involved in this process are similar to those of other fluoroquinolones.
類似化合物との比較
Descarboxyl orbifloxacin is unique compared to other fluoroquinolones due to the absence of the carboxyl group. This structural modification can affect its chemical properties, reactivity, and biological activity. Similar compounds include:
Orbifloxacin: The parent compound with a carboxyl group.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a different stereochemistry but similar antibacterial activity.
This compound’s uniqueness lies in its modified structure, which can lead to differences in its pharmacokinetics and pharmacodynamics compared to other fluoroquinolones.
特性
CAS番号 |
166323-26-8 |
|---|---|
分子式 |
C18H20F3N3O |
分子量 |
351.4 g/mol |
IUPAC名 |
1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoroquinolin-4-one |
InChI |
InChI=1S/C18H20F3N3O/c1-9-7-23(8-10(2)22-9)18-15(20)14(19)13-12(25)5-6-24(11-3-4-11)17(13)16(18)21/h5-6,9-11,22H,3-4,7-8H2,1-2H3/t9-,10+ |
InChIキー |
ZHUACHFPOGNNKF-AOOOYVTPSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=O)C=CN3C4CC4)C(=C2F)F)F |
正規SMILES |
CC1CN(CC(N1)C)C2=C(C3=C(C(=O)C=CN3C4CC4)C(=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


